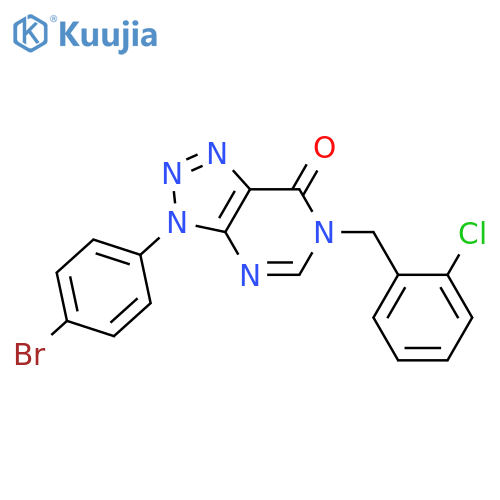Cas no 893923-71-2 (3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
3-(4-ブロモフェニル)-6-(2-クロロフェニル)メチル-3H,6H,7H-1,2,3トリアゾロ[4,5-d]ピリミジン-7-オンは、高度に機能化されたヘテロ環化合物であり、医薬品中間体や生物活性分子の合成において重要な役割を果たします。この化合物は、ブロモフェニル基とクロロフェニルメチル基を有する特異な構造を持ち、分子内の電子密度分布を最適化することで、標的タンパク質との選択的相互作用が可能です。特に、キナーゼ阻害剤や抗炎症剤の開発におけるコア骨格としての応用が期待されます。安定性と反応性のバランスに優れ、官能基変換の多様性を備えている点が特徴です。

893923-71-2 structure
商品名:3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- 3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- AKOS024615900
- F1876-0404
- 3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- SR-01000909482
- 893923-71-2
- SR-01000909482-1
- 3-(4-bromophenyl)-6-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
-
- インチ: 1S/C17H11BrClN5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2
- InChIKey: SRRCICOUVOGSFQ-UHFFFAOYSA-N
- ほほえんだ: C1N(CC2=CC=CC=C2Cl)C(=O)C2N=NN(C3=CC=C(Br)C=C3)C=2N=1
計算された属性
- せいみつぶんしりょう: 414.98355g/mol
- どういたいしつりょう: 414.98355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 63.4Ų
3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1876-0404-10μmol |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1876-0404-5μmol |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1876-0404-75mg |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F1876-0404-20mg |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1876-0404-40mg |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1876-0404-25mg |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1876-0404-4mg |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1876-0404-20μmol |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1876-0404-100mg |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F1876-0404-2μmol |
3-(4-bromophenyl)-6-[(2-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
893923-71-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 関連文献
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
893923-71-2 (3-(4-bromophenyl)-6-(2-chlorophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one) 関連製品
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量